molecular formula C4H5FN2O2S2 B11771456 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- CAS No. 2196-72-7

5-Thiazolesulfonylfluoride, 2-amino-4-methyl-

Cat. No.: B11771456
CAS No.: 2196-72-7
M. Wt: 196.2 g/mol
InChI Key: CFASUPGECVZBKV-UHFFFAOYSA-N
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Description

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .

Preparation Methods

The synthesis of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- can be compared with other thiazole derivatives, such as:

The uniqueness of 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- lies in its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other thiazole derivatives.

Properties

CAS No.

2196-72-7

Molecular Formula

C4H5FN2O2S2

Molecular Weight

196.2 g/mol

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C4H5FN2O2S2/c1-2-3(11(5,8)9)10-4(6)7-2/h1H3,(H2,6,7)

InChI Key

CFASUPGECVZBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)F

Origin of Product

United States

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